Home > Products > Screening Compounds P84024 > 7-chloro-4-(1H-pyrazol-1-yl)quinoline
7-chloro-4-(1H-pyrazol-1-yl)quinoline - 124833-77-8

7-chloro-4-(1H-pyrazol-1-yl)quinoline

Catalog Number: EVT-6744631
CAS Number: 124833-77-8
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-chloro-4-(1H-pyrazol-1-yl)quinoline is a heterocyclic compound that integrates the structural features of quinoline and pyrazole. This compound has garnered significant attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. The unique combination of these two moieties endows it with distinctive chemical and biological properties, making it a subject of interest for further research and development.

Source

The compound can be synthesized through various methods, primarily involving the condensation of 7-chloroquinoline with pyrazole derivatives. The synthesis is typically conducted in polar aprotic solvents like dimethylformamide, often in the presence of bases such as potassium carbonate.

Classification

7-chloro-4-(1H-pyrazol-1-yl)quinoline is classified as a heterocyclic organic compound. It belongs to the broader category of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 7-chloro-4-(1H-pyrazol-1-yl)quinoline generally involves the following steps:

  1. Condensation Reaction: The primary method involves reacting 7-chloroquinoline with pyrazole in a base-catalyzed condensation reaction.
  2. Solvent and Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures (around 100°C) to facilitate product formation.

Technical Details

  • Reagents: Potassium carbonate is commonly used as a base.
  • Yield Optimization: Industrial methods may utilize continuous flow reactors to enhance yield and purity while minimizing reaction time and by-products.
Molecular Structure Analysis

Structure

The molecular formula of 7-chloro-4-(1H-pyrazol-1-yl)quinoline is C10H7ClN2. The structure features a quinoline ring system substituted at the 7-position with a chlorine atom and at the 4-position with a pyrazole moiety.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(1H-pyrazol-1-yl)quinoline can undergo various chemical transformations:

  1. Substitution Reactions: The chlorine atom at the 7-position can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The compound can participate in oxidation or reduction reactions, particularly affecting the pyrazole moiety.
  3. Cyclization Reactions: It can engage in cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

  • Substitution Reagents: Amines, thiols, or alkoxides are commonly used.
  • Oxidizing Agents: Potassium permanganate for oxidation; sodium borohydride for reduction.
Mechanism of Action

The mechanism of action for 7-chloro-4-(1H-pyrazol-1-yl)quinoline primarily involves its interaction with biological targets:

  1. DNA Intercalation: The quinoline moiety can intercalate into DNA strands, disrupting their function.
  2. Enzyme Inhibition: The pyrazole moiety may bind to active sites on enzymes, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Melting Point: Specific melting point data may vary but is generally around 150°C.

Chemical Properties

  • Solubility: Soluble in polar solvents like dimethylformamide and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

7-chloro-4-(1H-pyrazol-1-yl)quinoline has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential use as an antimalarial, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
  2. Materials Science: Utilized in developing organic semiconductors and fluorescent materials.
  3. Molecular Biology: Serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Introduction to Quinoline-Based Therapeutics and Rational Design Principles

Historical Context of Chloroquine Analogues in Antiparasitic Drug Development

The 4-aminoquinoline scaffold emerged as a cornerstone of antiparasitic chemotherapy following the serendipitous rediscovery of chloroquine (CQ) in the 1940s. Originally synthesized in 1934 as "Resochin" and dismissed due to toxicity concerns, CQ was reevaluated during World War II, revealing potent blood-schizonticidal activity against Plasmodium species. Its mechanism involves inhibition of hemozoin formation—a detoxification pathway wherein parasitic heme is crystallized into inert pigment—leading to toxic heme accumulation [4] [7]. The structural simplicity of CQ (7-chloro-4-aminodiamine quinoline) enabled extensive derivatization, yielding analogues like amodiaquine and piperaquine. These retained the essential 7-chloroquinoline core but featured modified side chains to optimize pharmacokinetics and potency [7]. By the 1960s, however, widespread P. falciparum resistance necessitated novel chemotypes. This spurred exploration of non-aminodiamine linkers at the quinoline C4-position, including pyrazoles, triazoles, and sulfonamides, aiming to circumvent resistance mechanisms such as P. falciparum chloroquine resistance transporter (PfCRT)-mediated efflux [4] [6].

Table 1: Evolution of Key 7-Chloroquinoline-Based Antiparasitic Agents

CompoundStructural Feature at C4Primary ApplicationResistance Status
ChloroquineDiethylaminopentylamineMalaria (CQ-sensitive strains)High resistance prevalence
AmodiaquineHydroxyethylaminomethylphenolMalaria (some CQ-resistant)Moderate resistance
7-Chloro-4-(piperazin-1-yl)quinolinePiperazineAntimalarial scaffoldRetained activity vs. CQ-R strains [10]
7-Chloro-4-(1H-pyrazol-1-yl)quinolinePyrazoleMultitarget antiprotozoal leadUnder investigation

Emergence of Hybrid Pharmacophores in Overcoming Protozoan Resistance

Hybrid pharmacophores represent a rational strategy to combat multidrug-resistant protozoa by merging distinct pharmacophoric elements into a single chemical entity. This approach simultaneously targets multiple parasitic pathways, reducing the probability of resistance development. For 7-chloroquinolines, key hybrid design principles include:

  • Covalent Conjugation: Linking the quinoline core to secondary bioactive moieties (e.g., sulfonamides, triazoles) via metabolically stable spacers. Hybrid F7 (7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide) demonstrated dual inhibition of β-hematin formation (IC₅₀ superior to quinine) and P. falciparum dihydropteroate synthase (PfDHPS) via molecular docking, exhibiting potent activity against CQ-resistant (FCR-3) P. falciparum (IC₅₀ = 2 μM) [1].
  • Bioisosteric Replacement: Substituting the C4 aminodiamine with heterocycles (e.g., pyrazoles, triazolopyrimidines) to evade resistance transporters. Triazolopyrimidine-quinoline hybrids exhibited nanomolar activity against CQ-resistant P. falciparum (W2 strain; IC₅₀ = 0.023 μM) by inhibiting PfDHODH [3] [5].
  • Metallo-Complexation: Coordinating CQ analogues with metals (e.g., Au(I)/Au(III)) enhanced potency 5-fold against CQ-resistant P. falciparum (FcB1 strain) by altering drug influx/efflux dynamics [4].

Table 2: Activity of Hybrid 7-Chloroquinoline Derivatives Against Resistant Protozoa

Hybrid StructureLinked PharmacophoreTargeted PathogenKey ActivityMechanistic Insight
7-Chloro-quinoline-sulfonamide (F7)SulfonamideP. falciparum (FCR-3)IC₅₀ = 2 μM [1]Dual β-hematin & PfDHPS inhibition
Triazolopyrimidine-quinoline (Cp 2)TriazolopyrimidineP. falciparum (W2, CQ-R)IC₅₀ = 0.023 μM [3] [5]PfDHODH inhibition
7-Chloro-4-(dichloromethyl-4-nitro-3-(triazolyl)pyrazolyl)quinolineDichloromethyl-nitro-pyrazoleP. falciparum (3D7)EC₅₀ = 0.2 μM [6]Enhanced heme binding

Role of Quinoline-Pyrazole Hybrids in Multitarget Drug Discovery

7-Chloro-4-(1H-pyrazol-1-yl)quinoline exemplifies the "covalent hybridization" strategy, integrating the membrane-permeable quinoline scaffold with the versatile pyrazole heterocycle. This merger enables synergistic targeting of parasitic biomolecules:

  • Enhanced Heme Affinity: Pyrazole substituents at C4 (e.g., dichloromethyl-nitro variants) augment π-π stacking and hydrophobic interactions with heme propionate groups, disrupting hemozoin formation more effectively than CQ. Compound 9e (7-chloro-4-[3-((4-chlorophenyl)thio)-5-(dichloromethyl)-4-nitro-1H-pyrazol-1-yl]quinoline) achieved EC₅₀ = 0.2 μM against CQ-sensitive P. falciparum 3D7 by optimizing heme binding [6].
  • Dual Enzyme Inhibition: Molecular modeling confirms that N1-substituted pyrazoles project auxiliary groups into parasitic enzyme active sites. For instance, 4-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)acetamide conjugates (synthesized via CuAAC "click chemistry") simultaneously engage quinoline-binding pockets and inhibit folate metabolism enzymes [8].
  • Synthetic Versatility: Pyrazole-quinolines are synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. SNAr reactions of 4,7-dichloroquinoline with pyrazoles under mild conditions (K₂CO₃/DMF, 60°C) afford hybrids in >80% yield, facilitating rapid diversification [6] [8].

Table 3: Synthetic Routes to 7-Chloro-4-(1H-pyrazol-1-yl)quinoline Derivatives

MethodConditionsKey IntermediateYield RangeAdvantages
Nucleophilic Aromatic Substitution (SNAr)K₂CO₃, DMF, 60°C, 12h4,7-Dichloroquinoline75–92%No metal catalysts; scalable
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)NaN₃, DMF, 65°C → then CuSO₄/NaAsc, tBuOH/H₂O4-Azido-7-chloroquinoline44–72% per stepModular; introduces triazole spacer
1,3-Dipolar Cycloaddition of NitrodienesRNH₂/RNHR, MeOH → then hydrazinylquinoline1-Azolyl-1-amino-nitrobutadienes5–85%Accesses persubstituted pyrazoles

Rational optimization of pyrazole-quinolines focuses on:

  • Electron-Withdrawing Groups (EWGs): Nitro or trifluoromethyl at pyrazole-C3/C5 increase heme affinity and oxidative stress.
  • Linker Engineering: Triazole or thioether spacers between quinoline and pyrazole improve solubility and target engagement [6] [8].This hybrid class demonstrates the power of integrating quinoline's pharmacokinetic advantages with pyrazole's target flexibility to address complex resistance landscapes.

Properties

CAS Number

124833-77-8

Product Name

7-chloro-4-(1H-pyrazol-1-yl)quinoline

IUPAC Name

7-chloro-4-pyrazol-1-ylquinoline

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C12H8ClN3/c13-9-2-3-10-11(8-9)14-6-4-12(10)16-7-1-5-15-16/h1-8H

InChI Key

FALVEQNPBLYHPW-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1=CN(N=C1)C2=C3C=CC(=CC3=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.